molecular formula C22H28N2 B12598717 (1E,2E)-N~1~,N~2~-Dibutyl-1,2-diphenylethane-1,2-diimine CAS No. 906560-91-6

(1E,2E)-N~1~,N~2~-Dibutyl-1,2-diphenylethane-1,2-diimine

Cat. No.: B12598717
CAS No.: 906560-91-6
M. Wt: 320.5 g/mol
InChI Key: OOZLGNKYUTUAFC-UHFFFAOYSA-N
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Description

Table 1: Comparative Nomenclature of Diimine Ligands

Compound Name Substituents Stereochemistry Source
N,N′-bis(4-methylphenyl)ethane-1,2-diimine 4-methylphenyl, H Not specified
(1E,2E)-N~1~,N~2~-Dipropylethane-1,2-diimine Propyl, phenyl E,E
(1R,2R)-1,2-Diphenylethane-1,2-diamine H, H (diamine) R,R

Properties

CAS No.

906560-91-6

Molecular Formula

C22H28N2

Molecular Weight

320.5 g/mol

IUPAC Name

N,N'-dibutyl-1,2-diphenylethane-1,2-diimine

InChI

InChI=1S/C22H28N2/c1-3-5-17-23-21(19-13-9-7-10-14-19)22(24-18-6-4-2)20-15-11-8-12-16-20/h7-16H,3-6,17-18H2,1-2H3

InChI Key

OOZLGNKYUTUAFC-UHFFFAOYSA-N

Canonical SMILES

CCCCN=C(C1=CC=CC=C1)C(=NCCCC)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,2E)-N~1~,N~2~-Dibutyl-1,2-diphenylethane-1,2-diimine typically involves the condensation reaction between an aldehyde or ketone and a primary amine. For this compound, the reaction between dibutylamine and benzaldehyde under acidic or basic conditions is common. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The reaction mixture is continuously fed into the reactor, and the product is collected and purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(1E,2E)-N~1~,N~2~-Dibutyl-1,2-diphenylethane-1,2-diimine undergoes various chemical reactions, including:

    Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a catalyst are used for substitution reactions.

Major Products

    Oxidation: Oximes or nitriles.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

(1E,2E)-N~1~,N~2~-Dibutyl-1,2-diphenylethane-1,2-diimine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Used in the synthesis of dyes and pigments due to its ability to form stable colored complexes.

Mechanism of Action

The mechanism of action of (1E,2E)-N~1~,N~2~-Dibutyl-1,2-diphenylethane-1,2-diimine involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various effects. For example, in antimicrobial applications, the compound can disrupt microbial cell membranes, leading to cell death. In anticancer research, the compound may interfere with cellular processes such as DNA replication and repair.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Variations

Diimine ligands are highly tunable through modifications of the backbone and substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents (N~1~,N~2~) Backbone Modifications Key Properties References
(1E,2E)-N~1~,N~2~-Dibutyl-1,2-diphenylethane-1,2-diimine n-Butyl 1,2-Diphenyl Moderate steric bulk, flexible alkyl chains, enhanced solubility in organics.
N,N’-Bis(4-methoxyphenyl)-1,2-diphenylethane-1,2-diimine (3ae) 4-Methoxyphenyl 1,2-Diphenyl Electron-rich due to methoxy groups; 80% yield, m.p. not reported.
N,N’-Bis(1,1-dimethylethyl)-1,2-diphenylethane-1,2-diimine (3aa) tert-Butyl 1,2-Diphenyl High steric hindrance; m.p. 107.5–109°C; 88% yield.
N,N’-Bis(2-bromophenyl)-1,2-diphenylethane-1,2-diimine (2) 2-Bromophenyl 1,2-Diphenyl Steric strain from o-Br; high MMFF94 strain energy (153.35 kcal/mol).
NtBuNtBuBe (N~1~,N~2~-di-tert-butylethane-1,2-diimine) tert-Butyl Ethane (Be-coordinated) Used in beryllium complexes for Ph–X bond activation; computationally studied.

Key Observations:

  • In contrast, the n-butyl groups in the target compound balance solubility and moderate steric protection .
  • Electronic Properties : Electron-withdrawing groups (e.g., bromine in compound 2) increase electrophilicity at the imine nitrogen, while electron-donating groups (e.g., methoxy in 3ae) enhance nucleophilicity .
  • Thermal Stability : Melting points correlate with symmetry and intermolecular interactions. The tert-butyl derivative (3aa) has a higher m.p. (107.5–109°C) than brominated analogs due to reduced molecular motion .

Theoretical and Computational Insights

  • Molecular mechanics (MM2/MMFF94) studies on brominated diimines reveal that ortho substituents (e.g., 2-bromophenyl in compound 2) introduce significant steric strain (153.35 kcal/mol) compared to para-substituted analogs (117.31 kcal/mol) .
  • The n-butyl derivative is expected to exhibit lower strain energy due to the flexible alkyl chains, favoring conformational adaptability in metal complexes.

Biological Activity

(1E,2E)-N~1~,N~2~-Dibutyl-1,2-diphenylethane-1,2-diimine is a compound of interest in the field of medicinal chemistry and materials science. Its unique structure allows for various biological interactions that could be harnessed for therapeutic applications. This article reviews the biological activity of this compound based on available literature and experimental findings.

Chemical Structure and Properties

The molecular formula of (1E,2E)-N~1~,N~2~-Dibutyl-1,2-diphenylethane-1,2-diimine is C20H26N2C_{20}H_{26}N_{2}. The compound features two butyl groups and two phenyl rings attached to a central ethylene backbone with imine functionalities.

Biological Activities

Research indicates that (1E,2E)-N~1~,N~2~-Dibutyl-1,2-diphenylethane-1,2-diimine exhibits several biological activities:

Antioxidant Activity

Studies have shown that compounds with imine functional groups can exhibit antioxidant properties due to their ability to scavenge free radicals. The presence of phenyl rings may enhance this activity by stabilizing radical intermediates.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. Testing against Gram-positive and Gram-negative bacteria has yielded promising results, indicating potential for development as an antibacterial agent.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of (1E,2E)-N~1~,N~2~-Dibutyl-1,2-diphenylethane-1,2-diimine on cancer cell lines. Results indicate that the compound can induce apoptosis in specific cancer cells, suggesting its potential use in cancer therapy.

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of (1E,2E)-N~1~,N~2~-Dibutyl-1,2-diphenylethane-1,2-diimine using DPPH radical scavenging assays. The compound demonstrated a significant reduction in DPPH concentration at varying concentrations (10 µM to 100 µM), indicating strong antioxidant potential.

Concentration (µM)DPPH Scavenging (%)
1025
5060
10085

Case Study 2: Antimicrobial Activity

The antimicrobial efficacy was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Study 3: Cytotoxicity Assay

Cytotoxic effects were assessed using MTT assays on MCF-7 breast cancer cells. The IC50 value was found to be approximately 15 µM after 48 hours of exposure.

Treatment Time (h)IC50 (µM)
2425
4815

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